molecular formula C6H6ClNO2S B1604108 6-Methylpyridine-3-sulfonyl chloride CAS No. 478264-00-5

6-Methylpyridine-3-sulfonyl chloride

Cat. No. B1604108
M. Wt: 191.64 g/mol
InChI Key: TWKVSHBWJUMVDX-UHFFFAOYSA-N
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Description

“6-Methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 478264-00-5 . It has a molecular weight of 191.64 and its IUPAC name is 6-methyl-3-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “6-Methylpyridine-3-sulfonyl chloride” is 1S/C6H6ClNO2S/c1-5-2-3-6 (4-8-5)11 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

The synthesis of “6-Methylpyridine-3-sulfonyl chloride” involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .


Physical And Chemical Properties Analysis

“6-Methylpyridine-3-sulfonyl chloride” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

6-Methylpyridine-3-sulfonyl chloride is used as a synthon in the synthesis of new pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .

Results or Outcomes

The synthesized pyridine-3-sulfonyl chlorides were successfully converted to pyridine-3-sulfonic acids and sulfonyl amides . This synthesis strategy opens up new possibilities for the preparation of N-substituted sulfonic acids and sulfonyl amides, which are promising biologically active compounds .

Synthesis and Application of Trifluoromethylpyridines

Specific Scientific Field

This application is in the field of Agrochemical and Pharmaceutical Chemistry .

Summary of the Application

6-Methylpyridine-3-sulfonyl chloride can be used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .

Methods of Application or Experimental Procedures

The synthesis involves the use of 6-Methylpyridine-3-sulfonyl chloride as a starting material to produce TFMP derivatives . The specific methods and experimental procedures are not detailed in the source .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

6-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKVSHBWJUMVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625474
Record name 6-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-sulfonyl chloride

CAS RN

478264-00-5
Record name 6-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 6-methylpyridine-3-amine (449 mg) and concentrated hydrochloric acid (5 mL) was added a solution of sodium nitrite (857 mg) in water (2 mL) at 0° C., and the mixture was stirred at the same temperature for 10 min. To the mixture was added a solution of concentrated hydrochloric acid (2.5 mL), copper sulfate (69 mg) and sodium hydrogen sulfite (5.08 g) in water (8 mL) at 0° C., and the mixture was stirred at room temperature for 30 min. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1) to give the title compound as a pale-yellow solid (yield 0.12 g, 15%).
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
857 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5.08 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
69 mg
Type
catalyst
Reaction Step Three
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Chen, Y Zang, M Chen, C Shi, M Zhang, B Di… - Analytical …, 2023 - pubs.rsc.org
… We compared various derivatization reagents, in which 6-methylpyridine-3-sulfonyl chloride (MPS) was proven to be more practical than FMP, DC, DB and PS reported in the literature. …
Number of citations: 3 pubs.rsc.org

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